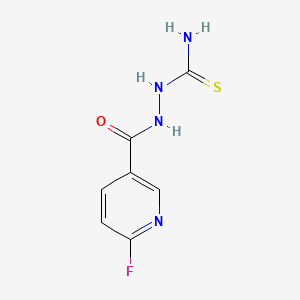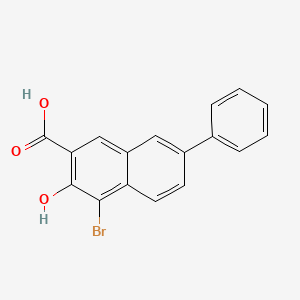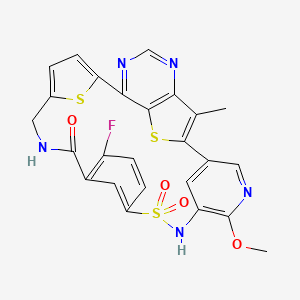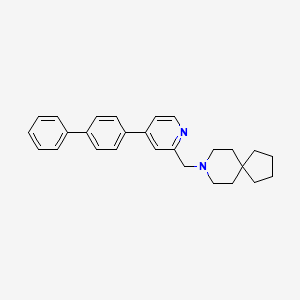
MmpL3-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MmpL3-IN-2 is a compound known for its inhibitory effects on the mycobacterial membrane protein large 3 (MmpL3). This protein is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall. This compound has shown promise in the treatment of tuberculosis due to its ability to inhibit the function of MmpL3, thereby disrupting the cell wall synthesis of Mycobacterium tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MmpL3-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup. general steps include:
Preparation of Intermediates: Initial steps involve the synthesis of key intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like coupling agents or catalysts to form the final compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
MmpL3-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce compounds with different substituents .
科学的研究の応用
MmpL3-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function and inhibition of MmpL3 in mycobacteria.
Biology: Researchers use this compound to investigate the role of mycolic acids in mycobacterial cell wall synthesis and integrity.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of tuberculosis, particularly drug-resistant strains.
Industry: This compound is used in the development of new anti-tuberculosis drugs and in the screening of other potential inhibitors .
作用機序
MmpL3-IN-2 exerts its effects by inhibiting the function of the mycobacterial membrane protein large 3 (MmpL3). This protein is responsible for the transport of mycolic acids across the mycobacterial cell membrane. By inhibiting MmpL3, this compound disrupts the synthesis and transport of mycolic acids, leading to a compromised cell wall and ultimately the death of the mycobacterium. The molecular targets and pathways involved include the binding of this compound to specific sites on the MmpL3 protein, thereby blocking its function .
類似化合物との比較
Similar Compounds
SQ109: A well-known MmpL3 inhibitor that has shown promise in clinical trials for the treatment of tuberculosis.
BM212: Another MmpL3 inhibitor with a different chemical structure but similar inhibitory effects on mycolic acid transport.
AU1235: A compound that inhibits MmpL3 by a different mechanism but achieves similar outcomes in terms of disrupting mycolic acid transport.
Uniqueness of MmpL3-IN-2
This compound is unique due to its specific binding affinity and inhibitory potency against MmpL3. Unlike some other inhibitors, this compound has shown lower cytotoxicity and moderate metabolic stability, making it a promising candidate for further development as an anti-tuberculosis drug .
特性
分子式 |
C27H30N2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
8-[[4-(4-phenylphenyl)pyridin-2-yl]methyl]-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C27H30N2/c1-2-6-22(7-3-1)23-8-10-24(11-9-23)25-12-17-28-26(20-25)21-29-18-15-27(16-19-29)13-4-5-14-27/h1-3,6-12,17,20H,4-5,13-16,18-19,21H2 |
InChIキー |
TWRAPWDFLQEFLU-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CCN(CC2)CC3=NC=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



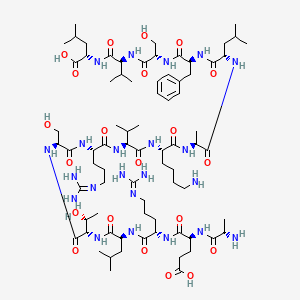
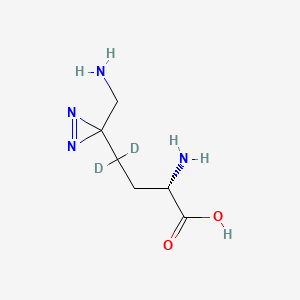

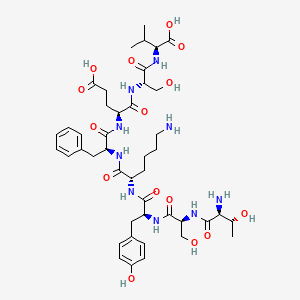

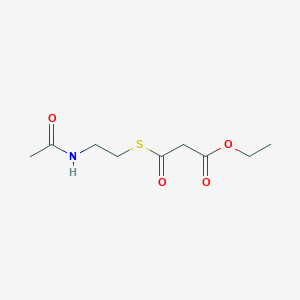
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)



